3-Iodo-1,4-dimethyl-1H-indazole
Overview
Description
3-Iodo-1,4-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
The primary target of 3-Iodo-1,4-dimethyl-1H-indazole is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the initial step in the kynurenine pathway, the primary route of tryptophan catabolism .
Mode of Action
This compound interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition disrupts the kynurenine pathway, leading to changes in the concentrations of tryptophan and its metabolites .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . By inhibiting IDO1, this compound prevents the conversion of tryptophan into kynurenine, a metabolite with various effects on the immune system . The disruption of this pathway can lead to downstream effects such as modulation of the immune response .
Pharmacokinetics
They are highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
The inhibition of IDO1 by this compound can lead to significant molecular and cellular effects. For instance, it can modulate the immune response, potentially enhancing the body’s ability to fight off certain diseases . In the context of cancer, this could mean improved anti-tumor immunity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as organometallic reagents, can influence the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,4-dimethyl-1H-indazole typically involves the iodination of 1,4-dimethyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1,4-dimethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include hydroxylated or ketone derivatives.
Reduction: Reduced products may include deiodinated or hydrogenated derivatives.
Scientific Research Applications
3-Iodo-1,4-dimethyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, or antimicrobial properties.
Material Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1H-indazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Bromo-1,4-dimethyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
3-Chloro-1,4-dimethyl-1H-indazole: Contains a chlorine atom, which may affect its reactivity and applications.
Uniqueness
3-Iodo-1,4-dimethyl-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The iodine atom can participate in halogen bonding, enhancing the compound’s stability and specificity in various applications .
Properties
IUPAC Name |
3-iodo-1,4-dimethylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-6-4-3-5-7-8(6)9(10)11-12(7)2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEPETVCLUSGRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(N=C2I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650996 | |
Record name | 3-Iodo-1,4-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-19-7 | |
Record name | 3-Iodo-1,4-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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